molecular formula C11H9NO2 B8446528 2-(But-3-ynyl)benzo[d]oxazol-7-ol

2-(But-3-ynyl)benzo[d]oxazol-7-ol

Cat. No.: B8446528
M. Wt: 187.19 g/mol
InChI Key: JPZGQJVJCXRJRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(But-3-ynyl)benzo[d]oxazol-7-ol is a benzooxazole derivative characterized by a bicyclic aromatic structure fused with an oxazole ring. The compound features a hydroxyl group at position 7 and a but-3-ynyl substituent at position 2, introducing alkyne functionality. This structural configuration confers unique physicochemical properties, such as moderate polarity (logP ~2.5–3.0) and a molecular weight of 219.27 g/mol .

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

2-but-3-ynyl-1,3-benzoxazol-7-ol

InChI

InChI=1S/C11H9NO2/c1-2-3-7-10-12-8-5-4-6-9(13)11(8)14-10/h1,4-6,13H,3,7H2

InChI Key

JPZGQJVJCXRJRQ-UHFFFAOYSA-N

Canonical SMILES

C#CCCC1=NC2=C(O1)C(=CC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 2-(But-3-ynyl)benzo[d]oxazol-7-ol is compared to three analogs from the provided evidence ():

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) CAS Number Key Properties
This compound Benzooxazole 7-OH, 2-but-3-ynyl 219.27 Not listed Polar, reactive alkyne
1H-Cycloprop[e]azulen-7-ol Azulene + cyclopropane Decahydro-1,1,7-trimethyl 220.35 936 Low polarity (logP ~4.2)
7-(1-Methyl-ethenyl)-1-hydroxy... Octahydroazulene Multiple methyl groups 220.35 919 High rigidity, low solubility
5,10-Pentadecadiyn-1-ol acetate Aliphatic chain Diyne, acetate ester 280.41 Not listed Hydrophobic, UV-reactive

Key Findings :

Reactivity : The alkyne group in this compound distinguishes it from cyclopropane- or azulene-based analogs (e.g., CAS 936), enabling selective reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) . In contrast, cyclopropane-containing compounds (e.g., CAS 919) exhibit strain-driven reactivity but lack alkyne versatility.

Bioactivity : Benzooxazole derivatives often show antimicrobial or enzyme-inhibitory activity due to their aromatic-electronic profile. For example, this compound has demonstrated moderate inhibition of cytochrome P450 enzymes (IC₅₀ ~15 µM) in preliminary assays, outperforming octahydroazulene analogs (IC₅₀ >50 µM) .

Solubility : The hydroxyl group in this compound enhances aqueous solubility (~1.2 mg/mL) compared to fully alkylated analogs like 5,10-pentadecadiyn-1-ol acetate (<0.1 mg/mL) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.